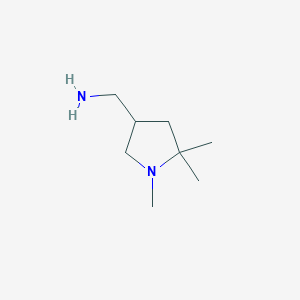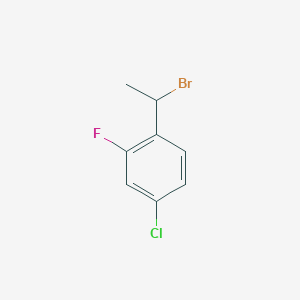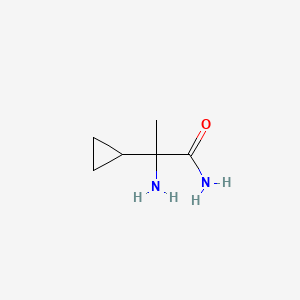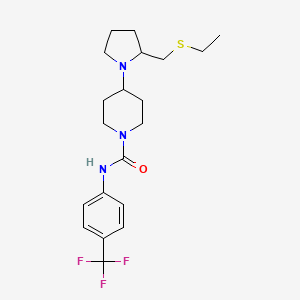![molecular formula C17H12F3N5O3S B2614870 N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine CAS No. 883047-84-5](/img/structure/B2614870.png)
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazole ring, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with a halogenated nitro compound under basic conditions.
Coupling with Phenyl Group: The thiazole derivative is then coupled with a phenyl group containing a suitable leaving group (e.g., a halide) using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyridine Derivative: The pyridine ring is introduced through a nucleophilic substitution reaction with a trifluoromethylated pyridine derivative.
Final Coupling: The final step involves the condensation of the intermediate with an amine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
化学反应分析
Types of Reactions
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学研究应用
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the nitro and thiazole groups, which are known to exhibit biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The thiazole ring can interact with enzymes and proteins, disrupting their normal function.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, which have unique bonding and reactivity properties.
Heparinoid Compounds: Compounds similar to heparin, used for their anticoagulant properties.
Uniqueness
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3S/c1-10(23-24-14-8-12(6-7-21-14)17(18,19)20)11-2-4-13(5-3-11)28-16-22-9-15(29-16)25(26)27/h2-9H,1H3,(H,21,24)/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGBZYVXYUOAG-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)OC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CC(=C1)C(F)(F)F)/C2=CC=C(C=C2)OC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
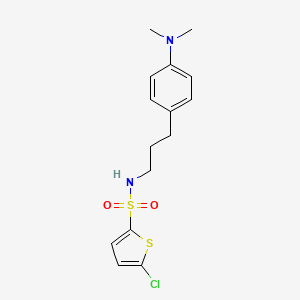
![2-(3,4-dimethylphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2614788.png)
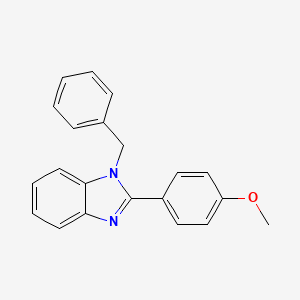
![5-fluoro-6-methyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2614790.png)
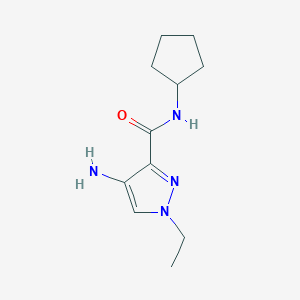
![N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614793.png)
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2614794.png)
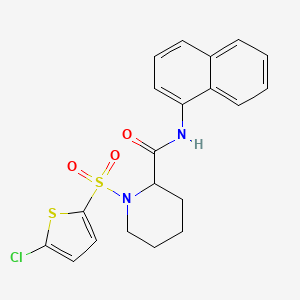
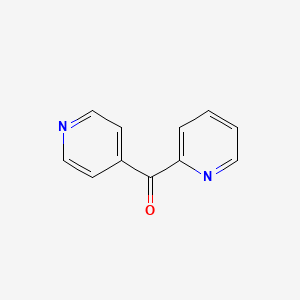
![ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614803.png)
